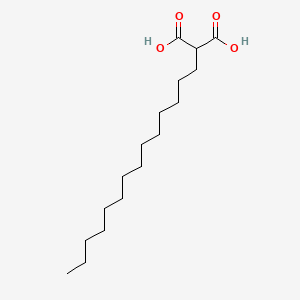![molecular formula C13H19N3O5 B14168139 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide CAS No. 6625-91-8](/img/structure/B14168139.png)
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide is a complex organic compound with a unique structure that includes both hydroxyethyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new amide derivatives.
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl groups can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Similar in structure due to the presence of bis(2-hydroxyethyl) groups.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Shares the bis(2-hydroxyethyl) moiety but differs in the rest of the structure.
Uniqueness
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide is unique due to the combination of hydroxyethyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6625-91-8 |
|---|---|
Fórmula molecular |
C13H19N3O5 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H19N3O5/c1-10(15(5-7-17)6-8-18)13(19)14-11-3-2-4-12(9-11)16(20)21/h2-4,9-10,17-18H,5-8H2,1H3,(H,14,19) |
Clave InChI |
NXDAGEMHJJWAGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



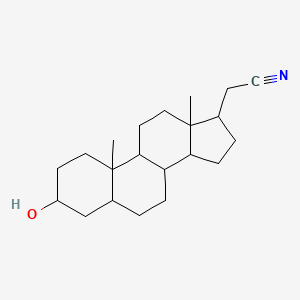
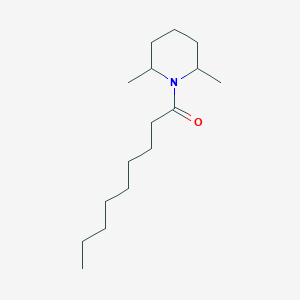
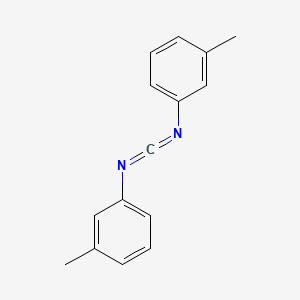

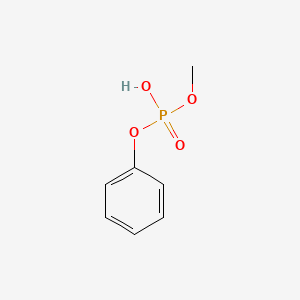
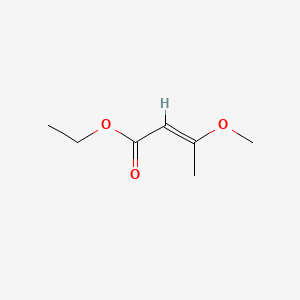
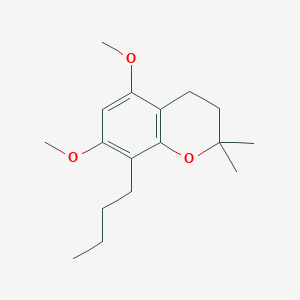
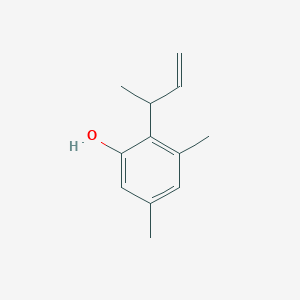
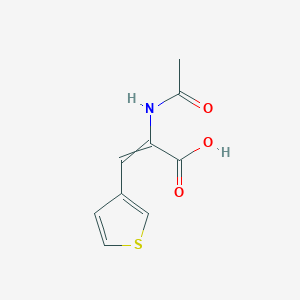
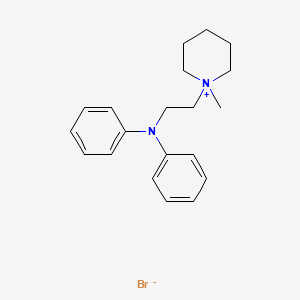
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)

